molecular formula C5H10ClNO2S B2843409 (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride CAS No. 1609388-58-0

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B2843409
CAS No.: 1609388-58-0
M. Wt: 183.65
InChI Key: KRCOYPGXPMAKOU-WCCKRBBISA-N
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Description

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a chiral compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of L-cysteine with methyl acrylate under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent like ethanol at a temperature range of 50-70°C. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production often scales up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency. The use of biocatalysts can also be explored to enhance the stereoselectivity and reduce the environmental impact of the synthesis process .

Types of Reactions:

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application .

Comparison with Similar Compounds

    (4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Thiazolidine-4-carboxylic acid: Lacks the methyl group, leading to different reactivity and applications.

    2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.

Uniqueness: (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCOYPGXPMAKOU-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CSCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CSC[C@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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